2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2 It is a derivative of pyridine, characterized by the presence of chloro, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Scientific Research Applications
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Contains an iodine atom instead of a nitro group, leading to different reactivity and applications.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid:
Uniqueness
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications .
Biological Activity
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine is a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including pharmacological effects, toxicological profiles, and potential applications based on existing research.
The compound has the following chemical structure:
- Chemical Formula : C7H3ClF3N2O2
- Molecular Weight : 239.56 g/mol
Antimicrobial Properties
Research indicates that compounds containing a trifluoromethyl group, such as this compound, exhibit significant antimicrobial activity. The trifluoromethyl group enhances lipophilicity and alters electron density, which can improve interaction with biological targets. A study highlighted that derivatives of pyridine with similar functional groups have shown efficacy against various bacterial strains and fungi .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that derivatives of pyridine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the nitro group is believed to play a crucial role in enhancing cytotoxicity against cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | |
Anticancer | Induces apoptosis in cancer cells | |
Toxicity | Toxic if swallowed; GHS Hazard H301 |
Toxicological Profile
The toxicological data for this compound indicate that it is hazardous if ingested. The GHS hazard statement categorizes it as toxic (H301), emphasizing the need for caution in handling .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. The trifluoromethyl group significantly influences the compound's biological activity by enhancing its ability to penetrate biological membranes and interact with target enzymes or receptors.
Case Study: SAR Analysis
A comparative analysis of similar compounds revealed that those with a trifluoromethyl substituent showed increased potency in inhibiting specific enzymes involved in cancer pathways. For instance, modifications to the pyridine ring structure led to variations in activity against specific cancer cell lines, indicating the importance of structural optimization .
Properties
IUPAC Name |
2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIKFKCAJGTJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406103 | |
Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-15-6 | |
Record name | 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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